molecular formula C14H10Cl2FNO2 B5546670 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide

Cat. No. B5546670
M. Wt: 314.1 g/mol
InChI Key: AJCFOKHYQSJIIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves acylation reactions, where an amino compound is reacted with an acyl chloride in the presence of a solvent, such as Tetrahydrofuran (THF). For instance, a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide used acylation of 3-aminophenol with 4-methoxybenzoyl chloride, characterized by NMR and elemental analysis (Karabulut et al., 2014). Such methodologies could be analogous in synthesizing “3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide” by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated through X-ray diffraction and Density Functional Theory (DFT) calculations. These studies reveal the impact of intermolecular interactions on molecular geometry, including bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014). Such analyses are crucial for understanding the structural basis of the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can include nucleophilic substitution, where a nucleophile replaces a leaving group in a molecule. This type of reaction is critical for modifying the chemical structure and introducing new functional groups, potentially altering the compound's chemical properties and reactivity.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining these properties. For instance, crystal packing and dimerization can affect the rotational conformation of aromatic rings and overall molecular stability (Karabulut et al., 2014).

properties

IUPAC Name

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO2/c1-20-13-11(16)7-6-10(15)12(13)14(19)18-9-4-2-8(17)3-5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCFOKHYQSJIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide

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